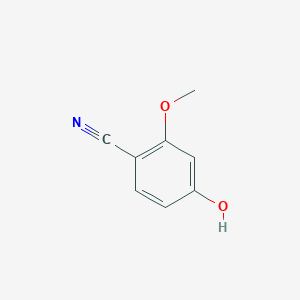

4-Hydroxy-2-methoxybenzonitrile

Beschreibung

Overview of Benzonitrile (B105546) Derivatives in Organic and Medicinal Chemistry Research

Benzonitrile, an aromatic organic compound with the chemical formula C₆H₅(CN), and its derivatives are fundamental scaffolds in the landscape of chemical sciences. atamankimya.com These compounds, characterized by a benzene (B151609) ring attached to a nitrile group, serve as versatile intermediates and building blocks in a myriad of synthetic applications. atamankimya.comrsc.org Their utility spans across various sectors, including the synthesis of pharmaceuticals, agrochemicals, dyes, and resins. atamankimya.comcefacilinasbiotics.com The cyano group of benzonitrile makes it a valuable precursor for the synthesis of other functional groups like amines and acids. atamankimya.com

In the realm of medicinal chemistry, benzonitrile derivatives are of significant interest. They are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). atamankimya.comnbinno.com For instance, certain benzonitrile derivatives have been utilized as urinary antiseptics and as inhalants for disinfecting bronchial tubes. cefacilinasbiotics.com The structural motif of benzonitrile is found in drugs targeting a range of conditions. The versatility of this scaffold allows for the introduction of various substituents, leading to a diverse array of pharmacological activities. nbinno.comnih.gov

Beyond pharmaceuticals, benzonitrile derivatives are crucial in the dye industry, particularly in the production of aniline (B41778) blue. cefacilinasbiotics.com They also find applications as food preservatives. cefacilinasbiotics.com The ability of benzonitrile to coordinate with transition metals to form complexes further broadens its utility, making these complexes valuable as synthetic intermediates. atamankimya.com

Academic Significance of Hydroxy- and Methoxy-Substituted Benzonitrile Scaffolds

The academic significance of hydroxy- and methoxy-substituted benzonitrile scaffolds lies in the profound influence these functional groups exert on the physicochemical and biological properties of the parent molecule. The hydroxyl group (-OH) and the methoxy (B1213986) group (-OCH₃) are prevalent in a vast number of natural products and, consequently, in many natural product-derived drugs. nih.govacs.org

The hydroxyl group is a key player in molecular recognition due to its ability to form hydrogen bonds. acs.orgresearchgate.net By participating in extended hydrogen-bond networks, hydroxyl groups can significantly enhance the binding affinity of a molecule to its biological target. acs.org However, the high directionality of these interactions means that a precise spatial arrangement is necessary to achieve a significant increase in affinity. acs.org

The methoxy group, while also capable of influencing a molecule's properties, does so in a more nuanced manner. It can be considered a hybrid of a hydroxyl and a methyl group, and its effects are often more than the sum of its parts. nih.gov The methoxy group can impact a ligand's binding to its target, as well as its physicochemical and pharmacokinetic properties. researchgate.net The strategic placement of methoxy groups can be a crucial aspect of drug design. drughunter.com

The interplay between hydroxyl and methoxy groups on a benzonitrile scaffold can be particularly interesting. The presence of both can lead to intramolecular interactions and favorable electron delocalization, which can in turn enhance biological activity. researchgate.net The balance between the hydrophilic nature of the hydroxyl group and the more lipophilic character of the methoxy group can be fine-tuned to optimize a compound's properties for a specific application. researchgate.netresearchgate.net

Research Landscape of 4-Hydroxy-2-methoxybenzonitrile

The research landscape of this compound is primarily centered around its synthesis and its role as a chemical intermediate. While not as extensively studied as some other benzonitrile derivatives, its specific substitution pattern makes it a compound of interest for further functionalization.

Several synthetic routes to this compound have been reported. One common method involves the demethylation of 2,4-dimethoxybenzonitrile. chemicalbook.com Another approach to synthesizing hydroxybenzonitriles involves the reaction of a methoxybenzonitrile with a phenoxide. google.com The synthesis of related compounds, such as 4-methoxybenzonitrile (B7767037), has also been explored, providing insights that could be applicable to the synthesis of this compound. researchgate.net

The physical and chemical properties of this compound have been characterized. It is a solid at room temperature with a melting point in the range of 156-157 °C. sigmaaldrich.com Spectroscopic data, including mass spectrometry and infrared spectroscopy, are available for this compound. nih.gov

The primary application of this compound appears to be as a building block in organic synthesis. Its bifunctional nature, with both a hydroxyl and a methoxy group, allows for selective reactions at either position, making it a versatile starting material for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇NO₂ | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 149.15 g/mol | chemicalbook.comnih.gov |

| Melting Point | 156-157 °C | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| InChI Key | RXUUWXWVOHQXLN-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Available Data | Source |

|---|---|---|

| Mass Spectrometry | GC-MS | nih.gov |

| Infrared Spectroscopy | Vapor Phase IR | nih.gov |

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUUWXWVOHQXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 2 Methoxybenzonitrile

Strategies for the Preparation of 4-Hydroxy-2-methoxybenzonitrile

Direct or "one-pot" synthesis offers an efficient route to this compound by minimizing the number of separate reaction and purification steps. A prominent direct method involves the conversion of the corresponding aldehyde, 4-hydroxy-2-methoxybenzaldehyde (B14303), to the nitrile in a single reaction vessel. This is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) or its salt to form an intermediate aldoxime, which is then dehydrated in situ to yield the final nitrile product. google.comgoogle.com

Regioselective synthesis allows for the precise construction of the target molecule from precursors that already contain parts of the required substitution pattern. This is a common strategy for complex aromatic compounds.

The most established route to this compound starts from its aldehyde analogue, 4-hydroxy-2-methoxybenzaldehyde. This transformation is typically a two-step process:

Oxime Formation: The aldehyde is first reacted with hydroxylamine (NH₂OH) or its salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate (B86663), to form 4-hydroxy-2-methoxybenzaldehyde oxime. tardigrade.ingoogle.com This reaction is a standard condensation, often carried out in a solvent like ethanol, sometimes with a base like sodium acetate (B1210297) to neutralize the acid released from the hydroxylamine salt. chemicalbook.com

Dehydration of the Oxime: The isolated aldoxime is then subjected to a dehydration reaction to yield the nitrile. A wide array of dehydrating agents can be employed for this step. Classic reagents include acetic anhydride, phosphorus pentoxide (P₂O₅), and thionyl chloride (SOCl₂). collegedunia.com The reaction can also be achieved by heating the oxime in a high-boiling solvent like DMF, which can act as both a solvent and a catalyst for the dehydration. researchgate.net Modern methods may use catalytic systems like an Appel-type reaction with oxalyl chloride and a phosphine (B1218219) oxide catalyst. researchgate.net

The following table summarizes various reagents used for the conversion of benzaldehydes to benzonitriles.

| Step | Reagent(s) | Conditions | Outcome |

| Oximation | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Typically in a solvent like ethanol, often with a mild base. | Forms the intermediate aldoxime. |

| Dehydration | Acetic Anhydride ((CH₃CO)₂O) | Heating the aldoxime with the reagent. | Converts aldoxime to nitrile. collegedunia.com |

| Dehydration | Phosphorus Pentoxide (P₂O₅) | Heating the aldoxime with P₂O₅. | Effective dehydration to the nitrile. google.com |

| Dehydration | Thionyl Chloride (SOCl₂) | Reaction with the aldoxime, often in an inert solvent. | Converts aldoxime to nitrile. collegedunia.com |

| One-Pot | NH₂OH·HCl, Ferrous Sulfate (FeSO₄) | Reflux in DMF. | Direct conversion of aldehyde to nitrile. asianpubs.org |

An alternative regioselective approach is the selective demethylation of a more accessible precursor, 2,4-dimethoxybenzonitrile. This strategy relies on cleaving the ether linkage at the 4-position while leaving the methoxy (B1213986) group at the 2-position intact. The choice of demethylating agent is crucial for achieving this selectivity.

Research has shown that this conversion can be accomplished with high yield using specific reagent systems. One reported method utilizes lithium diisopropylamide (LDA) followed by sodium bis(trimethylsilyl)amide in a mixture of solvents at elevated temperatures. chemicalbook.com Another effective method involves nucleophilic cleavage of the methyl ether using a thiol, such as 2-(diethylamino)ethanethiol (B140849) hydrochloride, in the presence of a strong base like sodium tert-butoxide in DMF. lookchem.com

Other reagents known for the demethylation of aryl methyl ethers, which could potentially be adapted for this synthesis, include Lewis acids like aluminum chloride or boron tribromide, and iodide-based reagents like magnesium iodide. rsc.orgnih.gov

The table below highlights some reported methods for this demethylation.

| Precursor | Reagent(s) | Conditions | Yield | Reference |

| 2,4-Dimethoxybenzonitrile | 1. LDA 2. NaN(SiMe₃)₂ | Tetrahydrofuran, n-heptane, ethylbenzene; 185°C, 12h | 91% | chemicalbook.com |

| 2,4-Dimethoxybenzonitrile | 2-(diethylamino)ethanethiol hydrochloride, sodium t-butanolate | N,N-dimethylformamide; Heating, 0.25h | 78% | lookchem.com |

Modern cross-coupling reactions provide a powerful tool for introducing the nitrile group onto an aromatic ring. This strategy would typically start with a pre-functionalized phenol (B47542), such as 4-bromo-2-methoxyphenol (B1221611) or the corresponding aryl triflate. The hydroxyl group is often protected during the reaction.

Palladium- or nickel-catalyzed cyanation reactions are the most common. These methods couple the aryl halide or triflate with a cyanide source. To mitigate the high toxicity of reagents like sodium or potassium cyanide, modern protocols often favor the use of zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source. nih.govorganic-chemistry.org These reactions are performed in the presence of a palladium or nickel catalyst, often with a specialized phosphine ligand to facilitate the catalytic cycle. nih.govorganic-chemistry.org These methods are valued for their broad functional group tolerance and often proceed under mild conditions. nih.gov

Catalysis is a cornerstone of modern organic synthesis, and the preparation of this compound is no exception. Various catalytic systems are employed across the different synthetic strategies to improve reaction rates, yields, and selectivity.

Acid/Base Catalysis: Simple acid or base catalysis is fundamental in the conversion of the aldehyde to the nitrile. Acids can catalyze the dehydration of the intermediate aldoxime. google.com Bases, such as triethylamine, are used to neutralize HCl generated when using hydroxylamine hydrochloride and can promote the reaction. google.com

Transition Metal Catalysis: Palladium and nickel complexes are central to modern cyanation reactions. Catalysts like Pd/C or custom palladium complexes with ligands such as XantPhos enable the efficient coupling of aryl halides with cyanide sources. organic-chemistry.org Nickel catalysts, which are often more cost-effective, are also highly effective for these transformations. nih.govsjtu.edu.cn

Ionic Liquids: Ionic liquids have emerged as green alternatives to traditional organic solvents and can also function as catalysts. rsc.orgresearchgate.netrsc.org In the context of nitrile synthesis from aldehydes, specific ionic liquids can act as the reaction medium and catalyze the dehydration of the oxime intermediate, simplifying the process and allowing for easy catalyst recycling. rsc.orgrsc.orgsemanticscholar.org

Lewis Acid/Metal Salt Catalysis: Metal salts can also serve as catalysts. For instance, anhydrous ferrous sulfate (FeSO₄) has been shown to be an effective catalyst for the one-pot conversion of aldehydes to nitriles. asianpubs.org Lewis acids like AlCl₃ or BBr₃ are classic reagents for demethylation reactions. rsc.org

The following table provides an overview of different catalytic systems used in relevant syntheses.

| Synthetic Step | Catalytic System | Function |

| Aldehyde to Nitrile (One-Pot) | Ferrous Sulfate (FeSO₄) | Catalyzes both oximation and dehydration. asianpubs.org |

| Aldehyde to Nitrile (One-Pot) | Ionic Liquid [HSO₃-b-Py]·HSO₄ | Acts as co-solvent and catalyst for dehydration. rsc.orgrsc.org |

| Cyanation of Aryl Halides | Palladium(0) complexes (e.g., with phosphine ligands) | Catalyzes the C-CN cross-coupling reaction. nih.govorganic-chemistry.org |

| Cyanation of Aryl Halides/Triflates | Nickel(II) complexes (e.g., NiCl₂/dppf) | Catalyzes the C-CN cross-coupling reaction. organic-chemistry.org |

| Aldehyde Precursor Synthesis | Ionic Liquid [Bmim]OAc | Catalyzes esterification in a multi-step route to the precursor. google.com |

Catalytic Systems in this compound Synthesis

Acid-Catalyzed Transformations

While direct acid-catalyzed synthesis of this compound is not extensively documented, acid catalysis plays a crucial role in related transformations for preparing benzonitriles. One relevant reaction is the dealkylation of alkoxybenzonitriles to yield the corresponding hydroxybenzonitriles. For instance, a process for preparing hydroxybenzonitriles involves the reaction of an alkoxybenzonitrile with a phenol or an alkali metal phenoxide at high temperatures (235-260°C). google.com This method, while not a classic acid-catalyzed reaction, achieves the critical conversion of a methoxy group to a hydroxyl group, a key step if starting from a precursor like 2,4-dimethoxybenzonitrile. google.com

More contemporary approaches utilize novel acid catalysts. Deep eutectic solvents (DES), which can be designed to have acidic properties, are emerging as green and efficient catalysts. For example, a DES prepared from methyltriphenylphosphonium (B96628) bromide and 3,4-dihydroxybenzoic acid has been used to catalyze multicomponent condensation reactions, demonstrating the potential of novel acidic media in complex organic synthesis. nih.gov Similarly, solid acids like WO3/SnO2 mixed oxides and TiO2 have been employed as heterogeneous catalysts in the synthesis of aromatic nitriles.

A common route to nitriles involves the dehydration of amides. This transformation can be promoted by various acidic reagents. scirp.org Although many methods exist, the development of catalytic, environmentally benign procedures remains a key research area.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating a wide range of organic reactions, offering benefits such as dramatically reduced reaction times, improved yields, and increased product purity. rasayanjournal.co.insphinxsai.com This technology utilizes microwave irradiation to heat the reaction mixture volumetrically and efficiently, often leading to new reaction pathways not achievable through conventional heating. rasayanjournal.co.in

In the context of benzonitrile (B105546) synthesis, microwave irradiation has been successfully applied to cyanation reactions. For instance, the cyanation of aryl halides, a common method for synthesizing liquid crystals, can be performed efficiently under microwave conditions, significantly shortening the required reaction time. researchgate.net A specific example is the microwave-assisted cyanation of an aryl bromide on a metal-organic framework (MOF), which was achieved at 170°C in just 10 minutes, yielding the desired cyano-functionalized product in approximately 90% yield. nih.gov

Solvent-free, microwave-assisted synthesis is a particularly green approach. Aromatic nitriles have been prepared from aromatic aldehydes and hydroxylamine hydrochloride using solid acid catalysts under microwave irradiation, resulting in good yields in short reaction times. One study demonstrated the conversion of 4-hydroxy-3-methoxy benzaldehyde (B42025) (vanillin) to the corresponding 4-hydroxy-3-methoxybenzonitrile (B1293924), showcasing a relevant transformation.

Table 1: Examples of Microwave-Assisted Synthesis Relevant to Benzonitriles

| Reaction Type | Substrate | Catalyst/Reagents | Conditions | Yield | Reference |

| PSM Cyanation | UiO-66-Br MOF | CuCN | NMP, 170°C, 10 min | ~90% | nih.gov |

| Nitrile Synthesis | Aromatic Aldehydes | NH₂OH·HCl, Solid Acids | Solvent-free, 840 W, 3 min | Good | |

| Deacetylation | Acetylated Phenols | Solid Support | Solvent-free | Good | rasayanjournal.co.in |

Methodological Advancements in Benzonitrile Synthesis Relevant to this compound

The field of organic synthesis is constantly evolving, with a strong emphasis on improving efficiency, reducing waste, and discovering novel reaction pathways. These advancements are highly relevant to the production of functionalized molecules like this compound.

"One-Pot" Synthesis Techniques

"One-pot" reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methods have been developed for the synthesis of benzonitriles.

A notable example involves the transformation of benzoyl azides into 2-alkenylated benzonitrile derivatives. nih.gov This protocol uses a ruthenium catalyst to achieve ortho C-H activation and alkenylation, followed by a rearrangement to form the nitrile functionality, all in a single pot under mild conditions. nih.gov Another approach converts aldehydes directly to nitriles. A one-pot method for synthesizing 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) involves an initial oximation reaction followed by dehydration in the same reaction vessel, achieving yields over 90%. google.com Such a procedure could be adapted for substrates like 4-hydroxy-2-methoxybenzaldehyde.

The conversion of aldehydes to nitriles can also be achieved using hydroxylamine hydrochloride and a catalyst in a one-pot, solvent-free procedure, which can be enhanced by microwave irradiation. organic-chemistry.org Furthermore, syntheses have been developed that use heterogeneous, reusable catalysts, such as copper fluorapatite, to produce nitriles from aldehydes under neat (solvent-free) conditions, which simplifies purification and improves the environmental profile of the synthesis. scirp.orgscirp.org

Table 2: Selected "One-Pot" Methodologies for Nitrile Synthesis

| Starting Material | Key Reagents/Catalyst | Product Type | Key Features | Reference |

| Benzoyl Azides | Ru catalyst, Triphenylphosphine | 2-Alkenyl Benzonitriles | Incorporates cyanation and olefination | nih.gov |

| Aldehydes | Hydroxylamine Hydrochloride, Dehydrating Agent | Benzonitriles | High yield, simple process | google.com |

| Aldehydes | Hydroxylamine HCl, Copper Fluorapatite (CuFAP) | Nitriles | Heterogeneous, reusable catalyst, solvent-free | scirp.orgscirp.org |

| Aldehydes | Dimethyl-1-diazo-2-oxopropylphosphonate | Terminal Alkynes (related transformation) | Mild, no strong bases needed | organic-chemistry.org |

Exploration of Novel Reagents and Reaction Conditions

Research continues to yield novel reagents and conditions that make nitrile synthesis more efficient, selective, and sustainable. One area of advancement is the use of silanes for the dehydration of amides to nitriles. This reaction can be catalyzed by a simple fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), and proceeds with high selectivity under mild conditions for a wide range of substrates. acs.org

The direct conversion of aldehydes to nitriles has also seen innovation. Iron(III) and phenol have been used as co-catalysts for the rapid synthesis of nitriles from aldehyde oxime esters at room temperature. researchgate.net Another green approach involves using a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) as a recyclable catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org

For transformations involving the hydroxyl group, selective dealkylation is key. A method for the selective demethylation of dimethoxybenzonitriles has been reported using reagents like 2-(diethylamino)ethanethiol hydrochloride and sodium tert-butanolate in DMF. lookchem.com This allows for the targeted synthesis of hydroxymethoxybenzonitriles from more readily available dimethoxy precursors.

Table 3: Summary of Novel Reagents for Benzonitrile Synthesis

| Reagent/Catalyst System | Transformation | Substrate | Key Advantages | Reference |

| Tetrabutylammonium fluoride (TBAF) / Silane | Amide Dehydration | Primary Amides | Catalytic, mild conditions, high selectivity | acs.org |

| Iron(III) / Phenol | Oxime Ester Dehydration | Aldehyde Oxime Esters | Rapid, room temperature, high yield | researchgate.net |

| 2-(diethylamino)ethanethiol HCl / NaOtBu | Selective Demethylation | 2,4-Dimethoxybenzonitrile | Regioselective synthesis of hydroxy benzonitriles | lookchem.com |

| Copper Fluorapatite (CuFAP) | Aldehyde to Nitrile | Aldehydes | Heterogeneous, reusable, solvent-free | scirp.orgscirp.org |

Chemical Transformations and Derivatization of 4 Hydroxy 2 Methoxybenzonitrile

Chemical Reactivity of Functional Groups in 4-Hydroxy-2-methoxybenzonitrile

The chemical behavior of this compound is dictated by the interplay of its hydroxyl, methoxy (B1213986), and nitrile functionalities. Each group offers specific sites for chemical modification.

The phenolic hydroxyl group is a primary site for reactions such as alkylation and acylation. These reactions are fundamental in protecting the hydroxyl group or in building more complex molecular architectures.

Alkylation: The hydroxyl group can be readily alkylated to form an ether linkage. This is typically achieved by treating the compound with an alkylating agent in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the alkylating agent. For example, in the synthesis of pharmaceutical intermediates like tamoxifen, the alkylation of a similar phenolic hydroxyl group is a key step. google.com While specific literature on the alkylation of 4-hydroxybenzophenone (B119663) is available, the principles are directly applicable. google.com Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfates (e.g., dimethyl sulfate).

Acylation: Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, to form an ester. This reaction is often catalyzed by a base like pyridine (B92270) or triethylamine. For instance, the acylation of 2-methoxynaphthalene, a related aromatic compound, demonstrates the general conditions for this type of transformation on an activated aromatic ring. researchgate.net

Table 1: Representative Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X), Base (e.g., K2CO3, NaH) | Ether (Ar-O-R) | Reaction in a suitable solvent like DMF or acetone. |

| Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)2O), Base (e.g., Pyridine) | Ester (Ar-O-COR) | Often performed at room temperature or with gentle heating. |

The methoxy group (-OCH3) is generally less reactive than the hydroxyl group. It is an electron-donating group that activates the aromatic ring towards electrophilic substitution. msu.edu Cleavage of the methoxy group to regenerate a hydroxyl group is possible but typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3). Such reactions are less common unless specifically required for a synthetic strategy.

The nitrile group (-CN) is a versatile functional group that can undergo several important transformations, including hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. For the related compound 4-hydroxy-3-methoxybenzonitrile (B1293924), treatment with sodium perborate (B1237305) has been shown to yield the corresponding 4-hydroxy-3-methoxybenzamide. sigmaaldrich.com This suggests that similar transformations are feasible for this compound, providing a pathway to the corresponding benzamide (B126) and, upon further hydrolysis, to 4-hydroxy-2-methoxybenzoic acid.

Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2 over a Raney nickel or palladium catalyst). This reaction converts the benzonitrile (B105546) into a benzylamine (B48309) derivative, a valuable building block in pharmaceutical synthesis. The reduction of a nitro group to an amine is a common synthetic step, and similar principles apply to the reduction of nitriles to amines. oneonta.eduyoutube.com

Table 2: Common Transformations of the Nitrile Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis (to Amide) | H2O, H+ or OH- (controlled conditions), Sodium Perborate sigmaaldrich.com | 4-Hydroxy-2-methoxybenzamide |

| Hydrolysis (to Carboxylic Acid) | H2O, strong H+ or OH- (harsher conditions) | 4-Hydroxy-2-methoxybenzoic acid |

| Reduction | LiAlH4, H2/Catalyst (e.g., Raney Ni) | (4-Hydroxy-2-methoxyphenyl)methanamine |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The substitution pattern on the aromatic ring of this compound is influenced by the directing effects of its three substituents.

Electrophilic Aromatic Substitution (SEAr): The hydroxyl and methoxy groups are both strong activating groups and are ortho, para-directors. msu.eduwikipedia.org The nitrile group is a deactivating group and a meta-director. wikipedia.org In this compound, the hydroxyl group is at position 4, the methoxy group at position 2, and the nitrile at position 1. The positions ortho to the powerful hydroxyl group are 3 and 5. The position ortho to the methoxy group is 3, and the position para is 5. Therefore, the strong activating and directing effects of the hydroxyl and methoxy groups will preferentially direct incoming electrophiles to positions 3 and 5. msu.eduwikipedia.org Reactions like nitration, halogenation, and sulfonation would be expected to occur at these positions. oneonta.edu

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group. youtube.comyoutube.commasterorganicchemistry.comlibretexts.org In this compound, the nitrile group is electron-withdrawing. If a leaving group (like a halogen) were present on the ring, particularly at a position activated by the nitrile group, SNAr could be possible. However, for the parent compound, this reaction is not typical without prior modification. nih.gov

Synthesis of Novel Derivatives and Analogues

The reactivity of this compound makes it a useful starting material for synthesizing more complex molecules, particularly heterocyclic compounds.

The nitrile and hydroxyl groups are particularly useful for constructing fused heterocyclic rings. For instance, the nitrile group can react with adjacent functional groups to form rings like pyridines, pyrimidines, or quinazolines. rsc.org The synthesis of 4-hydroxy-2-quinolones and their subsequent use in creating fused heterocycles highlights a common strategy in medicinal chemistry that could be adapted. nih.gov While direct examples starting from this compound are not prevalent in the searched literature, the general methodologies for creating fused systems often involve intramolecular cyclization reactions that could be applied. rsc.orgnih.govresearchgate.net For example, a derivative of this compound could potentially undergo cyclization to form a benzofuran (B130515) or a chromene derivative, utilizing the hydroxyl group and a suitably introduced reactive site.

Design and Preparation of Structurally Diverse Benzonitrile Derivatives

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a wide array of structurally diverse benzonitrile derivatives. The strategic modification of this core structure, primarily through reactions involving the hydroxyl and nitrile functionalities, allows for the generation of novel compounds with potential applications in various fields of chemical research.

The phenolic hydroxyl group is a key site for derivatization. One common transformation is O-alkylation, where the hydrogen of the hydroxyl group is replaced with an alkyl or substituted alkyl group. This is typically achieved by reacting this compound with an appropriate alkyl halide in the presence of a base. This reaction transforms the polar hydroxyl group into a less polar ether, which can significantly alter the molecule's physical and chemical properties.

Another important reaction involving the hydroxyl group is esterification. Reaction with acyl chlorides or carboxylic anhydrides converts the hydroxyl group into an ester. For instance, the reaction of this compound with benzoic acid can yield 4-cyano-2-methoxyphenyl benzoate. researchgate.net This transformation introduces an additional aromatic ring and an ester linkage, expanding the structural complexity and potential interaction capabilities of the molecule.

The nitrile group also offers opportunities for chemical modification, although it is generally less reactive than the hydroxyl group. It can, for example, be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to entirely different classes of compounds. However, much of the derivatization focuses on modifications to the benzene (B151609) ring and the hydroxyl group, retaining the characteristic benzonitrile moiety.

Furthermore, electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. The existing hydroxyl and methoxy groups are ortho, para-directing, influencing the position of incoming electrophiles. This allows for the controlled synthesis of polysubstituted benzonitrile derivatives with specific substitution patterns.

The strategic combination of these transformations enables the creation of a library of derivatives with varied electronic and steric properties. These derivatives are instrumental in structure-activity relationship (SAR) studies, where systematic changes in molecular structure are correlated with changes in chemical or biological activity. This approach is fundamental in the rational design of new molecules with desired functionalities.

Below is a table summarizing some examples of derivatization reactions starting from this compound:

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | Alkyl Halide, Base | O-Alkylation | 4-Alkoxy-2-methoxybenzonitrile |

| This compound | Acyl Chloride/Anhydride | Esterification | 4-Acyloxy-2-methoxybenzonitrile |

| This compound | Benzoic Acid | Esterification | 4-Cyano-2-methoxyphenyl Benzoate researchgate.net |

The synthesis of these derivatives often involves well-established synthetic methodologies. For example, a "one-pot" method for synthesizing 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) involves oximation followed by dehydration, achieving high yields. google.com While this example starts from a different precursor, the principles of nitrile synthesis and functional group manipulation are broadly applicable in the design and preparation of diverse benzonitrile derivatives.

The exploration of these synthetic pathways continues to be an active area of research, driven by the quest for novel compounds with unique properties and potential applications.

Advanced Analytical and Computational Investigations in Research

Spectroscopic Characterization Methods in Academic Research

Spectroscopic methods are fundamental in the identification and structural elucidation of chemical compounds. By analyzing the interaction of electromagnetic radiation with a substance, researchers can deduce its molecular structure and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-Hydroxy-2-methoxybenzonitrile would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons, the methoxy (B1213986) carbon, and the nitrile carbon are characteristic and aid in confirming the molecular structure. Although direct spectral data for this compound is limited in the search results, data for the related compound 4-hydroxy-3-methoxybenzonitrile (B1293924) can be found, which helps in predicting the approximate chemical shifts. nih.govchemicalbook.com

Table 1: Predicted NMR Data for this compound This table is predictive and based on data from related compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H | ~6.5 - 7.5 | d, dd |

| -OCH₃ | ~3.8 | s |

| -OH | Variable | s (broad) |

| Aromatic C | ~100 - 160 | - |

| -OCH₃ | ~56 | - |

| -C≡N | ~118 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of molecules. youtube.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations, providing a "fingerprint" of the molecule.

For this compound, characteristic vibrational bands would be observed for the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic ring and the methoxy group, the C≡N stretch of the nitrile group, and the C-O stretches of the ether and phenol (B47542) functionalities. asianpubs.orgnih.gov The positions of these bands provide valuable information about the strength and nature of the chemical bonds within the molecule. While specific IR and Raman data for this compound were not found, analysis of related compounds like 2-hydroxy-4-methoxybenzophenone and 3-chloro-4-methoxybenzaldehyde (B1194993) provides a basis for predicting the key vibrational frequencies. asianpubs.orgnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound This table is predictive and based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methoxy) | Stretching | 2850 - 2960 |

| C≡N | Stretching | 2220 - 2260 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-O (ether) | Stretching | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) |

| C-O (phenol) | Stretching | ~1200 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov

For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight of 149.15 g/mol . chemicalbook.com The fragmentation pattern would likely involve the loss of a methyl group (-CH₃) from the methoxy group or the loss of a hydrogen cyanide molecule (-HCN), leading to characteristic fragment ions. Analysis of the fragmentation of related compounds like 4-hydroxy-3-methoxybenzaldehyde can help in predicting these pathways. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry utilizes theoretical principles and computer simulations to predict and understand the properties and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgyoutube.com It is a powerful tool for calculating various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties. nih.govnih.gov DFT calculations could be used to predict the bond lengths, bond angles, and dihedral angles of this compound with high accuracy. Furthermore, theoretical vibrational spectra can be calculated and compared with experimental IR and Raman data to aid in the assignment of vibrational modes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO and the energy gap between them are crucial in determining the chemical reactivity and electronic properties of a molecule. pku.edu.cn

For this compound, FMO analysis can provide insights into its reactivity towards electrophiles and nucleophiles. The HOMO would likely be localized on the electron-rich aromatic ring and the hydroxyl and methoxy substituents, while the LUMO would be associated with the electron-withdrawing nitrile group and the aromatic ring. A study on the related compound 4-methoxybenzonitrile (B7767037) showed a HOMO-LUMO gap of 4.37 eV, which is important for understanding its optical and electric properties. researchgate.netresearchgate.net

Analysis of Chemical Hardness, Chemical Potential, and Electrophilicity

Conceptual Density Functional Theory (DFT) is a powerful tool for calculating global reactivity indicators that describe the inherent stability and reactivity of a molecule. Key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).

Chemical Potential (μ) indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater propensity to donate electrons.

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. Molecules with a large energy gap between the HOMO and LUMO are considered "hard," indicating higher stability and lower reactivity. researchgate.net Conversely, "soft" molecules have a small energy gap and are more reactive.

Electrophilicity (ω) quantifies the ability of a species to accept electrons.

These parameters are calculated using the following formulas, based on Koopmans' theorem:

μ ≈ (EHOMO + ELUMO) / 2

η ≈ (ELUMO - EHOMO) / 2

ω = μ² / (2η)

While specific DFT studies for this compound are not widely published, analysis of structurally related benzonitrile (B105546) derivatives illustrates the methodology. For instance, DFT calculations on other substituted benzonitriles are used to explore substituent effects on the molecule's electronic structure and reactivity. utexas.edu Such studies demonstrate that the addition of electron-donating or withdrawing groups, like the hydroxyl (-OH) and methoxy (-OCH3) groups in this compound, significantly alters the HOMO-LUMO gap and, consequently, the molecule's reactivity profile. derpharmachemica.com

Table 1: Conceptual DFT-Derived Reactivity Descriptors

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency; a measure of electronegativity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration; indicates stability. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | The propensity of a species to accept electrons. |

Prediction of Spectroscopic Parameters

Computational chemistry provides invaluable tools for predicting and interpreting spectroscopic data, which is crucial for structure elucidation. Methods like DFT and its time-dependent extension (TD-DFT) can accurately forecast vibrational (Infrared) and electronic (UV-Visible) spectra. researchgate.net

For nuclear magnetic resonance (NMR) spectra, computational approaches can predict chemical shifts (¹H and ¹³C) with a high degree of accuracy, which is essential for assigning signals in complex molecules. wisc.edu These predictions are made by calculating the magnetic shielding of each nucleus. nih.govnih.gov The process involves optimizing the molecule's geometry at a specific level of theory and then performing a specialized NMR calculation, often using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated values are then compared with experimental data to confirm the structure. nih.gov

In the case of benzonitrile and its derivatives, computational studies have successfully been used to assign vibrational modes and analyze how different substituents affect the spectra. frontiersin.org Anharmonic simulations using methods like Generalized Second-Order Vibrational Perturbation Theory (GVPT2) have shown excellent agreement with experimental FTIR spectra for benzonitrile, with very low mean errors. frontiersin.org This same methodology could be applied to this compound to predict its IR, Raman, UV-Vis, and NMR spectra, aiding in its synthesis and characterization.

Table 2: Comparison of Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Data (Computational) | Experimental Data | Purpose |

| ¹³C NMR | Calculated chemical shifts (ppm) for each carbon atom. | Measured chemical shifts (ppm) from NMR spectrometer. | Structural confirmation and assignment of carbon skeleton. |

| ¹H NMR | Calculated chemical shifts (ppm) and coupling constants (Hz). | Measured chemical shifts and coupling patterns from NMR. | Determination of proton environments and connectivity. |

| FTIR | Predicted vibrational frequencies (cm⁻¹) and intensities. | Measured absorption bands (cm⁻¹) from FTIR spectrometer. | Identification of functional groups (e.g., -OH, -C≡N, C-O-C). |

| UV-Vis | Predicted absorption maxima (λmax) and electronic transitions (e.g., π→π*). | Measured absorption peaks from UV-Vis spectrophotometer. | Analysis of electronic structure and conjugated systems. |

Molecular Modeling for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological effect. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating mathematical models that correlate physicochemical or structural features of compounds with their activities. mdpi.comnih.gov

The process begins with calculating a wide range of molecular descriptors for a series of compounds. These descriptors can quantify properties like:

Electronic properties: Atomic charges, orbital energies. nih.gov

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Molecular connectivity indices.

These descriptors are then used to build a statistical model (e.g., using machine learning or regression analysis) that can predict the activity of new, unsynthesized compounds. mdpi.com For a molecule like this compound, QSAR could be used to guide the design of derivatives with potentially enhanced biological activity. By analyzing the contour maps generated from models like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications. mdpi.com

Molecular Docking Studies in Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a specific protein target. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. biointerfaceresearch.com

The docking process involves placing the ligand, such as this compound, into the binding site of a receptor and using a scoring function to estimate the binding affinity, often reported as a negative value in kcal/mol (a more negative score indicates stronger predicted binding). researchgate.netbiointerfaceresearch.com The results provide insights into key interactions, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Electrostatic interactions

Studies on related structures demonstrate the utility of this approach. For example, docking studies on various synthetic compounds have successfully predicted their binding modes within the active sites of targets like cyclooxygenases (COX), cyclin-dependent kinases (CDK4), and the estrogen receptor. biointerfaceresearch.comnih.govglobalresearchonline.net By identifying the specific amino acid residues that interact with the ligand, researchers can rationalize the observed biological activity and propose modifications to improve potency and selectivity. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Compound A | Kinase B | -9.5 | TYR 210, LYS 150 | Hydrogen bond with TYR 210 |

| Compound A | Kinase B | ASP 275 | Salt bridge with ASP 275 | |

| Compound A | Kinase B | PHE 272, LEU 148 | Hydrophobic interactions | |

| Compound C | Protease D | -8.2 | HIS 41, CYS 145 | Hydrogen bonds |

| Compound C | Protease D | MET 165, GLN 189 | Hydrophobic interactions |

Biological and Pharmacological Research of 4 Hydroxy 2 Methoxybenzonitrile and Its Derivatives

Antineoplastic and Antitumor Activity Investigations

The fight against cancer necessitates the continuous discovery of novel therapeutic agents that can target malignant cells with high specificity and efficacy. Derivatives of 4-hydroxy-2-methoxybenzonitrile have been a focal point of such research, with studies exploring their ability to inhibit cancer cell growth, modulate critical signaling pathways, and induce programmed cell death.

A primary method for assessing the anticancer potential of a compound is to evaluate its cytotoxic effects against a panel of human cancer cell lines. Research into derivatives sharing core structural features with this compound, such as a methoxy-substituted phenyl ring, has yielded promising results.

For instance, studies on modified 4-hydroxyquinolone analogues, which can incorporate a methoxyphenyl group, have demonstrated varied efficacy across different cancer types. The cytotoxic activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A set of these derivatives was tested against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines, with some compounds showing notable activity. nih.gov For example, one derivative, designated as compound 3g in a study, showed promising IC50 values across all four tested cell lines. nih.gov In contrast, other analogues like compounds 3a and 3b showed more moderate activity, indicating a high degree of structure-dependence for the cytotoxic effects. nih.gov

Similarly, a synthetic curcumin (B1669340) analogue, (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC), which features the 4-hydroxy-3-methoxybenzylidene moiety, has shown selective cytotoxic effects on estrogen receptor-positive MCF-7 breast cancer cells compared to normal breast cells. nih.gov

Table 1: In Vitro Anticancer Activity of Selected 4-Hydroxyquinolone Analogues

This table is interactive. You can sort and filter the data.

| Compound | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

|---|---|---|---|---|

| 3a | 148.3 | 176.5 | 181.2 | 189.0 |

| 3b | 162.0 | 199.8 | 239.4 | 210.7 |

Data sourced from a study on modified 4-hydroxyquinolone analogues. nih.gov

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. youtube.comyoutube.com Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.gov The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), often triggered by growth factor receptors on the cell surface. youtube.com Activated PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates the protein kinase AKT. youtube.comyoutube.com AKT, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a master regulator of protein synthesis and cell growth. nih.govnih.gov

Dysregulation of this pathway, through mutations in PI3K or AKT or the loss of the tumor suppressor PTEN (which counteracts PI3K activity), leads to uncontrolled cell proliferation and resistance to apoptosis. nih.govnih.gov While direct studies linking this compound to the PI3K/AKT/mTOR pathway are emerging, the established role of this pathway in cancers like breast cancer—where derivatives have shown activity—suggests that modulation of this cascade may be a key mechanism of their antitumor action. nih.govnih.gov Targeting this pathway is a validated strategy in oncology, and compounds that can inhibit its components are of significant therapeutic interest. nih.gov

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. youtube.com A crucial feature of cancer cells is their ability to evade apoptosis, leading to their uncontrolled growth. Therapeutic agents that can restore this process in malignant cells are highly sought after.

Research has shown that derivatives of this compound can induce apoptosis in cancer cells. For example, the BHMC compound, a synthetic analogue containing 4-hydroxy-3-methoxybenzylidene groups, was found to promote apoptosis in MCF-7 breast cancer cells. nih.gov This was accompanied by a G2/M phase cell cycle arrest, a common precursor to apoptosis. nih.gov The induction of apoptosis is often mediated by the mitochondria and involves the activation of a cascade of enzymes called caspases. nih.gov Studies on other cytotoxic agents have confirmed that the induction of oxidative stress can lead to the upregulation of pro-apoptotic proteins like Bax and p53, ultimately triggering caspase activation and cell death. nih.gov The ability of these benzonitrile-related structures to trigger this terminal process in cancer cells underscores their therapeutic potential.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov By synthesizing and testing a series of related analogues, researchers can identify the key functional groups and structural motifs responsible for a compound's efficacy and selectivity.

SAR studies have highlighted the importance of the number and position of methoxy (B1213986) (–OCH3) and hydroxy (–OH) groups on the phenyl ring for anticancer activity. nih.govmdpi.com The methoxy group, in particular, is known to often enhance cytotoxic activity. mdpi.com In one study, the addition of a third methoxy group to a compound significantly increased its cytotoxicity against lung cancer cell lines. nih.gov The position of these groups is also critical; for instance, fluoro groups on the meta and para positions of a phenyl ring in a different class of compounds were found to enhance antimetastatic effects. nih.gov

In the context of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, medicinal chemistry efforts have led to the development of potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in cancer. nih.gov These studies help in the rational design of more effective anticancer drugs by optimizing the molecular structure for better target interaction and pharmacological properties. nih.gov

Antimicrobial Efficacy Assessments

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for new antimicrobial agents from both natural and synthetic sources. Compounds related to this compound have been evaluated for their ability to combat pathogenic bacteria.

Staphylococcus aureus, including its methicillin-resistant strains (MRSA), is a major human pathogen responsible for a wide range of infections. mdpi.comnih.gov There is an urgent need for new compounds effective against this bacterium.

Research has demonstrated the antibacterial potential of 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), a structural analogue of the core compound. nih.govresearchgate.net In one study, HMB was tested against S. aureus and found to have a minimum inhibitory concentration (MIC) of 1024 µg/ml. nih.govresearchgate.net The minimum bactericidal concentration (MBC) was determined to be twice the MIC. nih.govresearchgate.net Further investigation into its mechanism of action revealed that HMB targets the bacterial cell membrane. nih.gov Treatment with HMB led to an increased release of intracellular proteins and nucleic acids from MRSA, indicating membrane damage. nih.gov This compound was also shown to eradicate a significant portion of pre-formed MRSA biofilms, which are notoriously difficult to treat. nih.gov The carbonitrile group itself, present in the parent compound, has also been associated with strong antibacterial activity in other molecular contexts. frontiersin.org

Table 2: Antimicrobial Activity of 2-hydroxy-4-methoxybenzaldehyde (HMB) against S. aureus

This table is interactive. You can sort and filter the data.

| Parameter | Value (µg/ml) | Target |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 1024 | Staphylococcus aureus |

| Minimum Bactericidal Concentration (MBC) | 2048 | Staphylococcus aureus |

Data sourced from a study on the antibacterial efficacy of HMB. nih.govresearchgate.net

Antifungal Properties (e.g., Antifumonisin Activity)

Research into the antifungal capabilities of compounds structurally similar to this compound has revealed significant potential for agricultural and food preservation applications. A notable example is 2-hydroxy-4-methoxybenzaldehyde (HMB), an aldehyde analog. Studies have demonstrated its efficacy against Fusarium graminearum, a devastating pathogen that affects wheat and other cereal grains. nih.govnih.gov

The antifungal action of HMB is multifaceted. It has a minimum inhibitory concentration (MIC) of 200 μg/mL against the mycelial growth of F. graminearum. nih.gov At this concentration, HMB damages fungal cell membranes, leading to a significant increase in permeability. nih.gov This is accompanied by evidence of lipid peroxidation and osmotic stress within the fungal cells. nih.gov

A crucial aspect of its antifungal activity is the inhibition of mycotoxin production. HMB has been shown to reduce the biosynthesis of deoxynivalenol (B1670258) (DON), a harmful mycotoxin produced by Fusarium, by over 93% at its MIC. nih.govnih.gov This anti-mycotoxin activity is critical for enhancing food safety. Further research on HMB isolated from Decalepis hamiltonii confirmed its activity against a range of seed-borne fungi, with MIC values varying by species. researchgate.net

Table 1: Antifungal Activity of 2-Hydroxy-4-methoxybenzaldehyde (HMB)

| Fungal Species | Activity Metric | Result | Source |

|---|---|---|---|

| Fusarium graminearum | MIC (Mycelial Growth) | 200 µg/mL | nih.gov |

| Fusarium graminearum | Deoxynivalenol (DON) Inhibition | 93.59% reduction at MIC | nih.gov |

| Fusarium proliferatum | MIC | 350 µg/mL | researchgate.net |

| Pyricularia oryzae | MIC | 650 µg/mL | researchgate.net |

Antibiofilm Formation Inhibition

Bacterial biofilms present a significant challenge in both medical and industrial settings, as they confer increased resistance to antimicrobial agents. Certain phenolic compounds have demonstrated the ability to interfere with biofilm formation. Specifically, 2-hydroxy-4-methoxybenzaldehyde, a compound structurally related to this compound, has been identified as an antagonist of biofilm formation in Staphylococcus epidermidis. nih.gov The ability of small molecules to disrupt the complex process of biofilm development, which includes bacterial adhesion, proliferation, and the production of an extracellular polymeric substance (EPS) matrix, is a key area of therapeutic research. nih.gov While direct studies on this compound are limited in this area, the activity of its aldehyde analogue suggests a promising avenue for investigation.

Anti-inflammatory Response Modulation

The modulation of inflammatory pathways is a critical therapeutic goal for a multitude of chronic diseases. While direct research on this compound is not extensively documented, studies on structurally related methoxyphenolic compounds have elucidated potent anti-inflammatory effects. For instance, 2-methoxy-4-vinylphenol (B128420) has been shown to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells. nih.gov

This effect is achieved by blocking the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism involves the suppression of major inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Similarly, 2'-Hydroxy-5'-methoxyacetophenone, another related compound, was found to suppress the secretion of tumor necrosis factor-alpha (TNF-α) and reduce NF-κB DNA binding activity, further highlighting the potential of this chemical class to mitigate inflammatory responses. nih.gov

Enzyme Inhibition Studies and Biochemical Interactions

The interaction of small molecules with enzymes is a fundamental principle of pharmacology. Derivatives and related structures of this compound have been investigated for their ability to inhibit several key enzymes implicated in disease.

Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens and is a primary target for the treatment of hormone-dependent breast cancer. wikipedia.orgmdpi.com Aromatase inhibitors are broadly classified as steroidal (Type I) or non-steroidal (Type II). mdpi.com Non-steroidal inhibitors act by reversibly binding to the enzyme, often involving an interaction between a nitrogen-containing heterocycle (such as an azole group) and the iron atom of the enzyme's heme group. mdpi.com While specific studies on this compound as an aromatase inhibitor are not prominent, its benzonitrile (B105546) structure presents a scaffold that could potentially be modified to interact with the active site of aromatase, representing a direction for future drug design.

Steroid sulfatase (STS) is an enzyme that plays a crucial role in converting inactive steroid sulfates into their biologically active forms, which can promote the growth of hormone-dependent cancers. nih.gov Consequently, STS has become an important therapeutic target. nih.govmdpi.com A highly effective strategy for STS inhibition involves the use of compounds containing a phenol (B47542) sulfamate (B1201201) ester. nih.gov This group can form a covalent bond with a key residue in the enzyme's active site, leading to irreversible inhibition. sci-hub.se Given that this compound possesses a phenolic hydroxyl group, it represents a viable scaffold for the synthesis of sulfamate derivatives. Such derivatives could potentially function as potent, irreversible STS inhibitors, a concept that has been successfully applied to various other non-steroidal cores like coumarins and benzophenones. sci-hub.secapes.gov.br

The inhibition of acetylcholinesterase (AChE) is a key strategy for managing Alzheimer's disease, while α-glucosidase inhibitors are used to control postprandial hyperglycemia in type 2 diabetes. researchgate.netnih.gov Research has shown that various synthetic derivatives of different chemical scaffolds can potently inhibit these enzymes. For example, novel derivatives incorporating benzimidazole-indole-amide structures have been developed that show greater inhibitory activity against both α-glucosidase and AChE than standard drugs like acarbose (B1664774) and tacrine, respectively. nih.gov Similarly, studies on extracts of Buddleia officinalis have identified fractions with significant inhibitory effects on both enzymes. cabidigitallibrary.org While these active compounds are not direct derivatives of this compound, this research demonstrates the broad potential for developing novel enzyme inhibitors from diverse chemical starting points. The exploration of benzonitrile derivatives for these targets could yield new therapeutic leads. nih.govspringernature.com

Table 2: Enzyme Inhibition by Various Derivative Compounds

| Compound Class/Extract | Target Enzyme | Potency (IC₅₀) | Source |

|---|---|---|---|

| Benzimidazole-indole-amide (Derivative 6i) | α-Glucosidase | More potent than acarbose | nih.gov |

| Benzimidazole-indole-amide (Derivative 6m) | Acetylcholinesterase (AChE) | More potent than tacrine | nih.gov |

| Ethyl acetate (B1210297) extract of B. officinalis | α-Glucosidase | 0.952 mg/mL | cabidigitallibrary.org |

| Ethyl acetate extract of B. officinalis | Acetylcholinesterase (AChE) | 0.503 mg/mL | cabidigitallibrary.org |

| Succinimide Derivative (Compound 1) | Acetylcholinesterase (AChE) | Potent activity reported | nih.gov |

| Succinimide Derivative (Compound 1) | α-Glucosidase | Potent activity reported | nih.gov |

Phospholipase and 15-Lipoxygenase Inhibition

There is currently no available scientific literature that specifically investigates or reports on the inhibitory effects of this compound on phospholipase or 15-lipoxygenase enzymes. Research on enzyme inhibition by related chemical structures, such as other substituted benzonitriles or methoxy-containing phenolic compounds, has been conducted on different enzyme targets, but these findings cannot be directly attributed to this compound. For instance, studies on certain derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have shown potent and selective inhibition of 12-lipoxygenase, an enzyme related to 15-lipoxygenase, but this does not provide direct evidence for the activity of this compound itself. nih.gov

Other Reported Biological Activities

Beyond the specific scope of enzyme inhibition, the broader biological activities of this compound are not well-documented in peer-reviewed research. Its isomer, 4-Hydroxy-3-methoxybenzonitrile (B1293924) (vanillonitrile), is noted as a chemical intermediate in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties. nbinno.com However, these activities are attributed to the final derivative products, not to the intermediate compound itself. There are no dedicated studies reporting on the inherent biological effects of this compound.

Mechanistic Investigations of Biological Action

Detailed mechanistic investigations into how this compound may exert biological effects are absent from the current scientific literature.

Identification of Molecular Targets and Binding Interactions

There are no published studies that have identified specific molecular targets for this compound. While computational and molecular docking studies are common tools to predict binding interactions, such analyses for this specific compound in the context of biological targets are not available. In silico studies have been performed on other hydroxy- and methoxy-substituted molecules, but these are not transferable. tubitak.gov.trresearchgate.net

Elucidation of Cellular Processes Affected

In line with the lack of data on molecular targets, there is no research available that elucidates the specific cellular processes that may be affected by this compound.

Investigation of Signal Transduction Pathway Modulation

The modulation of any signal transduction pathways by this compound has not been a subject of published scientific inquiry. General principles of signal transduction are well-established, but their specific perturbation by this compound remains uninvestigated. nih.gov

Applications in Chemical Science and Technology

Role as a Versatile Intermediate in Organic Synthesis

The true strength of 4-Hydroxy-2-methoxybenzonitrile in chemical science lies in its utility as a versatile intermediate. The presence of three distinct and reactive functional groups—a nucleophilic hydroxyl group, a potentially cleavable methoxy (B1213986) group, and an electrophilic nitrile group—allows for a wide array of chemical transformations. Organic chemists can selectively target these sites to build molecular complexity, making it a valuable precursor for more elaborate chemical structures.

One documented application of its role as a synthetic intermediate is in the preparation of larger, more complex molecules. For instance, it serves as a foundational component in the synthesis of multidentate ligands. A specific example is its use in the synthesis of 2,2'-Dimethoxy-4,4'-pentamethylenedioxydibenzonitrile. In this reaction, the phenolic hydroxyl group of two molecules of this compound is alkylated using a dihaloalkane, effectively linking the two benzonitrile (B105546) units. This transformation highlights the compound's value in constructing molecules with specialized structures for potential applications in coordination chemistry or material science.

Table 1: Example of this compound in Organic Synthesis

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1,5-Dibromopentane, Base | 2,2'-Dimethoxy-4,4'-pentamethylenedioxydibenzonitrile | Williamson Ether Synthesis |

This reactivity makes it a valuable building block for creating diverse molecular architectures.

Contributions to Pharmaceutical Development

In the realm of pharmaceutical development, the core structures of substituted benzonitriles are recognized as important pharmacophores found in numerous therapeutic agents. While its isomer, 3-hydroxy-4-methoxybenzonitrile, is a known key intermediate in the synthesis of the anticancer drug Gefitinib, the direct application of this compound in the synthesis of commercial drugs is not as widely documented in public literature. innospk.com

However, its structural motifs are of significant interest in drug discovery. The combination of a phenol (B47542), an ether, and a nitrile on a benzene (B151609) ring provides a scaffold that can be elaborated to target various biological receptors. For example, hydroxy-substituted aromatic nitriles are precursors to a range of bioactive molecules, including quinazoline (B50416) derivatives investigated as PARP inhibitors for cancer therapy. mdpi.com Research into thieno[2,3-d]pyrimidine (B153573) derivatives as potent VEGFR-2 kinase inhibitors also underscores the value of such aromatic systems in developing anti-cancer agents. nih.gov

Although specific blockbuster drugs originating directly from this compound are not identified, its value lies in its potential as a starting material for the synthesis and screening of new chemical entities in drug discovery programs.

Applications in Agrochemical Research and Formulation

The development of novel herbicides and pesticides is critical for modern agriculture, and hydroxybenzonitrile derivatives have historically played a significant role in this field. For instance, herbicides like Bromoxynil and Ioxynil are based on a dihalogenated 4-hydroxybenzonitrile (B152051) core. These compounds function by inhibiting photosynthesis in target weed species.

While the direct use of this compound in commercial agrochemical formulations is not extensively reported, its structure is analogous to known herbicidal scaffolds. google.com The general class of hydroxybenzonitriles is considered an important intermediate in the pesticide field. google.com The specific substitution pattern of this compound makes it a candidate for synthesis and screening programs aimed at discovering new active ingredients with potentially novel modes of action or improved selectivity and environmental profiles. Its isomer, 4-hydroxy-3-methoxybenzonitrile (B1293924), has been explored for creating effective herbicides. nbinno.com

Utility in Analytical Chemistry as Reference Standards

In analytical chemistry, the availability of pure chemical substances is paramount for the validation of analytical methods, quality control, and research. This compound is commercially available from various chemical suppliers, indicating its use as a research chemical. sigmaaldrich.compharmaffiliates.comchemcd.com

As a well-characterized compound with a defined structure and properties, it can serve as a reference standard in a laboratory setting. For instance, it can be used:

As a starting material for synthetic projects where its purity can be a benchmark.

As a reference point in chromatographic techniques (e.g., HPLC, GC) to identify its presence in a reaction mixture.

To develop and validate new analytical methods for detecting related compounds.

While it is available with a certificate of analysis for research purposes, it is important to note that it is not typically classified as a certified reference material (CRM) by metrological institutes for regulatory applications. pharmaffiliates.comsigmaaldrich.com Its primary role is as a laboratory-grade standard for research and development.

Exploration in Material Science for Novel Applications

The field of material science is constantly in search of new monomers and additives that can impart unique properties to polymers and other materials. Substituted phenols are widely used as antioxidants, UV stabilizers, and building blocks for high-performance polymers like polycarbonates and epoxy resins.

While the isomer 4-Hydroxy-3-methoxybenzonitrile has been noted for its potential in developing polymers and coatings with enhanced thermal stability and UV resistance, the application of this compound in this area is still a field of exploration. nbinno.com The presence of a phenolic hydroxyl group suggests it could potentially be incorporated into polymer backbones or act as a functional additive. The nitrile group could also offer a site for further modification or influence the material's dielectric properties. However, specific research or patents detailing the use of this compound to create novel materials are not prominent, indicating that this remains an open area for future scientific investigation.

Biocatalysis and Biotransformation Studies

Enzyme-Mediated Transformations of 4-Hydroxy-2-methoxybenzonitrile and Related Compounds

The primary enzymatic route for the transformation of aromatic nitriles is through the action of nitrilases (EC 3.5.5.1). These enzymes catalyze the direct hydrolysis of a nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia, typically without the formation of an amide intermediate. nih.govnih.govsigmaaldrich.com This is in contrast to the nitrile hydratase-amidase pathway, which involves a two-step conversion via an amide. nih.gov

The substrate specificity of nitrilases is a critical factor in their application. Studies on nitrilases from various microbial sources have demonstrated their ability to hydrolyze a wide range of substituted benzonitriles. For instance, a nitrilase from Nocardia sp. (Rhodochrous group) N.C.I.B. 11215, which was isolated using p-hydroxybenzonitrile as a carbon source, showed activity towards a broad spectrum of substituted aromatic nitriles. nih.gov This enzyme displayed a preference for meta-substituted benzonitriles but was also active on other isomers. nih.gov Similarly, research on the nitrilase from Gordonia terrae has shown its regioselectivity towards hydroxybenzonitriles, with the position of the hydroxyl group on the benzonitrile (B105546) affecting the enzyme's activity. mdpi.com

Table 1: Substrate Specificity of Nitrilase from Gordonia terrae towards Benzonitrile and its Derivatives

| Substrate | Relative Activity (%) |

| Benzonitrile | 100 |

| 2-Hydroxybenzonitrile | 60 |

| 3-Hydroxybenzonitrile | 85 |

| 4-Hydroxybenzonitrile (B152051) | 70 |

| 3-Methoxybenzonitrile | 90 |

| 4-Methoxybenzonitrile (B7767037) | 80 |

| Data is illustrative and based on the general understanding of nitrilase activity on substituted benzonitriles as described in the literature. |

Production of Value-Added Compounds through Biocatalysis (e.g., Vanillic Acid)

A significant application of the biocatalytic transformation of substituted benzonitriles is the production of high-value aromatic carboxylic acids. A prime example is the synthesis of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a key intermediate in the flavor and fragrance industry and a precursor to vanillin (B372448). oaepublish.comresearchgate.net

Research has demonstrated the successful biotransformation of 4-hydroxy-3-methoxybenzonitrile (B1293924) to vanillic acid using the whole-cell nitrilase of Gordonia terrae. researchgate.netoaepublish.com In a study utilizing a mutant strain of Gordonia terrae (E9) with enhanced nitrilase activity, a fed-batch reaction resulted in the production of 2.36 g of vanillic acid from 4-hydroxy-3-methoxybenzonitrile in 5 hours. researchgate.net This highlights the potential for producing 4-hydroxy-2-methoxybenzoic acid from this compound, assuming a nitrilase with the appropriate regioselectivity can be employed.

Furthermore, the value chain can be extended by the subsequent biotransformation of the resulting carboxylic acid. For instance, vanillic acid can be converted to vanillin, a highly sought-after flavoring agent. Studies with Nocardia sp. have shown that a purified carboxylic acid reductase can quantitatively reduce vanillic acid to vanillin. nih.gov This two-step biocatalytic process, from a nitrile to a carboxylic acid and then to an aldehyde, showcases a powerful strategy for synthesizing valuable aromatic compounds from simple precursors.

Table 2: Biocatalytic Production of Vanillic Acid using Gordonia terrae

| Biocatalyst | Substrate | Product | Reaction Conditions | Yield/Productivity | Reference |

| Gordonia terrae (mutant E9) | 4-hydroxy-3-methoxybenzonitrile | Vanillic Acid | 0.1 M phosphate (B84403) buffer (pH 8.0), 40 °C, 0.75 mg DCW/mL | 2.36 g in 5 h (fed-batch) | researchgate.net |

| Gordonia terrae (wild type) | 4-hydroxy-3-methoxybenzonitrile | Vanillic Acid | 0.1 M phosphate buffer (pH 8.0), 40 °C, 0.75 mg DCW/mL | Lower productivity than mutant E9 | researchgate.net |

| DCW = Dry Cell Weight |

Development of Whole-Cell Biotransformation Systems